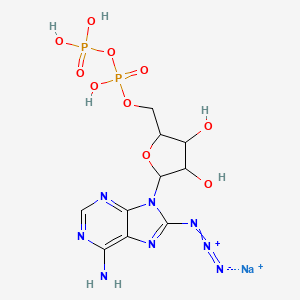

8-Azidoadenosine-5'-O-diphosphate sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 8-Azidoadénosine-5'-O-diphosphate de sodium est une forme modifiée du diphosphate d'adénosine (ADP) où un groupe azido est introduit à la 8ème position de la base nucléique adénine. Ce composé est souvent appelé une forme « cliquable » d'ADP en raison de son utilité dans les applications de chimie « click » .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Les conditions réactionnelles nécessitent souvent l'utilisation d'agents azidants sous des conditions de température et de pH contrôlées pour assurer la substitution sélective à la position souhaitée .

Méthodes de production industrielle

Les méthodes de production industrielle du 8-Azidoadénosine-5'-O-diphosphate de sodium ne sont pas largement documentées. L'approche générale impliquerait l'adaptation des méthodes de synthèse en laboratoire, en garantissant la pureté et la cohérence du produit par des mesures rigoureuses de contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions

Le 8-Azidoadénosine-5'-O-diphosphate de sodium peut subir diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe azido peut participer à des réactions de substitution nucléophile.

Réactions « click » : Le groupe azido est hautement réactif en chimie « click », en particulier dans les réactions de cycloaddition azide-alcyne.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le 8-Azidoadénosine-5'-O-diphosphate de sodium comprennent des catalyseurs de cuivre pour les réactions « click » et divers nucléophiles pour les réactions de substitution. Les conditions impliquent généralement des températures douces et un pH neutre à légèrement basique .

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, dans les réactions « click », le produit est généralement un dérivé triazole .

Applications de la recherche scientifique

Le 8-Azidoadénosine-5'-O-diphosphate de sodium a une large gamme d'applications dans la recherche scientifique :

Biologie : Employé dans l'étude des récepteurs purinergiques et des protéines de liaison aux nucléotides.

Médecine : Utilisé dans le développement d'outils de diagnostic et d'agents thérapeutiques.

Industrie : Appliqué dans la synthèse de molécules et de matériaux complexes par le biais de la chimie « click ».

Mécanisme d'action

Le mécanisme d'action du 8-Azidoadénosine-5'-O-diphosphate de sodium implique son interaction avec les protéines de liaison aux nucléotides et les enzymes. Le groupe azido permet la formation de liaisons covalentes avec les molécules cibles après activation par la lumière ou d'autres stimuli, facilitant l'étude des interactions moléculaires et des voies .

Applications De Recherche Scientifique

8-Azidoadenosine-5’-O-diphosphate sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a photoaffinity label for studying protein interactions and enzyme mechanisms.

Biology: Employed in the study of purinergic receptors and nucleotide-binding proteins.

Medicine: Utilized in the development of diagnostic tools and therapeutic agents.

Industry: Applied in the synthesis of complex molecules and materials through click chemistry.

Mécanisme D'action

The mechanism of action of 8-Azidoadenosine-5’-O-diphosphate sodium salt involves its interaction with nucleotide-binding proteins and enzymes. The azido group allows for the formation of covalent bonds with target molecules upon activation by light or other stimuli, facilitating the study of molecular interactions and pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

8-Azidoadénosine-5'-O-triphosphate de sodium : Autre forme « cliquable » d'ATP avec des applications similaires dans le marquage de photoaffinité et la chimie « click ».

8-Azidoadénosine-5'-O-monophosphate de sodium : Une forme « cliquable » d'AMP utilisée dans des applications de recherche similaires.

Unicité

Le 8-Azidoadénosine-5'-O-diphosphate de sodium est unique en raison de sa modification spécifique à la 8ème position de la base nucléique adénine, ce qui confère une réactivité et une utilité distinctes en chimie « click » et en marquage de photoaffinité .

Propriétés

Formule moléculaire |

C10H14N8NaO10P2+ |

|---|---|

Poids moléculaire |

491.20 g/mol |

Nom IUPAC |

sodium;[5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H14N8O10P2.Na/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(27-9)1-26-30(24,25)28-29(21,22)23;/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H2,11,13,14)(H2,21,22,23);/q;+1 |

Clé InChI |

NAIPNMIGSDVODT-UHFFFAOYSA-N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12287614.png)

![1-[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid](/img/structure/B12287627.png)

![1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12287661.png)

![5-Amino-2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B12287667.png)